molecular formula C18H23NO4 B1163397 6β-Hydrocodol N-oxide

6β-Hydrocodol N-oxide

Cat. No.: B1163397
M. Wt: 317.4
InChI Key: PYGFOAMHTWPNGY-GJNYRLFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Hydrocodol N-oxide is a characterized chemical reference standard pertaining to the morphinan class of opioid compounds. It is of primary interest to researchers in the fields of forensic science, analytical chemistry, and pharmacology. As a potential metabolite or analytical marker of hydrocodone , this compound provides value for method development and validation in the detection and quantification of opioids and their metabolic pathways. Research applications include use as a standard in techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis-mass spectrometry (CE-MS) for the identification of unknown substances in forensic toxicology or the study of metabolic routes in preclinical models . The "N-oxide" moiety and the "6β-hydroxy" reduced ketone functional group are structural features that can significantly alter the compound's polarity, pharmacokinetics, and receptor binding profile compared to its parent molecule, hydrocodone . Hydrocodone itself is a semi-synthetic opioid agonist that acts primarily on the mu-opioid receptor (MOR) . Investigating derivatives like this compound is essential for advancing the understanding of opioid metabolism, structure-activity relationships (SAR), and the potential biological activity of minor metabolites. This product is intended for research and analytical purposes only. Intended Use: This material is supplied solely for research and analysis in a controlled laboratory setting. It is classified as "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any other human use. It must not be administered to humans or animals. Researchers should handle this and all chemicals with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4

InChI

InChI=1S/C18H23NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-,19-/m0/s1

InChI Key

PYGFOAMHTWPNGY-GJNYRLFGSA-N

SMILES

C[N@@+]1([O-])[C@H]2[C@@]3([H])[C@]4(CC1)[C@](OC5=C4C(C2)=CC=C5OC)([H])[C@H](O)CC3

Synonyms

(3S,4R,4aR,7R,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Morphinan N Oxides

Chemical Synthesis of Tertiary Amine N-Oxides

The synthesis of tertiary amine N-oxides is a fundamental transformation in organic chemistry, primarily achieved through the direct oxidation of the parent tertiary amine. thieme-connect.de This process converts the nucleophilic, trivalent nitrogen atom into a tetracoordinate, polar N-oxide group. These compounds are not only valuable as synthetic intermediates but also serve as polar derivatives of parent opioids, sometimes utilized as prodrugs. google.comacs.org

The oxidation of tertiary amines is the most common method for preparing N-oxides. wikipedia.org A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

Common reagents include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgliverpool.ac.uk While H₂O₂ is an economical and environmentally friendly oxidant, the reactions can be slow. nih.gov m-CPBA is highly effective and widely used in laboratory settings for its reliability, though its cost and potential hazards are considerations for larger-scale synthesis. acs.orgliverpool.ac.uk

Catalytic methods offer milder and more efficient alternatives. These include systems using metal catalysts like ruthenium trichloride (B1173362) with molecular oxygen or bromamine-T. asianpubs.orgresearchgate.net Flavin-catalyzed oxidation with H₂O₂ has also been demonstrated as a highly effective and mild method for converting aliphatic amines to their N-oxides. asianpubs.org

Oxidizing Agent/SystemDescriptionAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) ** A common and straightforward oxidant, often used in aqueous or alcoholic solutions.Economical, environmentally benign (byproduct is water).Can be slow; removal of excess H₂O₂ can be difficult. nih.gov
Peroxyacids (e.g., m-CPBA) Highly efficient reagents for the oxidation of tertiary amines. liverpool.ac.ukFast, high-yielding, and reliable for laboratory scale.Higher cost, potential explosive hazard, less atom-economical. acs.org
2-Sulfonyloxaziridines Aprotic and neutral oxidizing reagents, such as Davis' reagents.Mild reaction conditions.Starting materials are not readily available. asianpubs.org
Catalytic Systems (e.g., RuCl₃/O₂) **Utilizes a metal catalyst to facilitate oxidation with a terminal oxidant like molecular oxygen.High yields, uses an inexpensive oxidant (O₂). asianpubs.orgPotential for metal contamination in the final product.
Flavin-catalyzed H₂O₂ Oxidation A biomimetic approach using a flavin catalyst to activate hydrogen peroxide.Mild conditions, fast and selective reactions. asianpubs.orgCatalyst preparation may be required.

The nitrogen atom in a morphinan (B1239233) skeleton, such as that in hydrocodone or its derivatives, is part of a rigid bicyclic system. Upon oxidation, this nitrogen atom becomes a new stereocenter, leading to the potential for two diastereomeric N-oxides. These isomers typically correspond to the oxygen atom being in either an axial or equatorial position relative to the piperidine (B6355638) ring of the morphinan structure.

The stereochemical outcome of the N-oxidation is influenced by the steric environment around the nitrogen atom. The rigid conformation of the morphinan scaffold often directs the incoming oxidant to the less sterically hindered face of the amine. In many morphinans, oxidation with reagents like m-CPBA or H₂O₂ preferentially yields the equatorial N-oxide, which is often the thermodynamically more stable isomer. However, the ratio of axial to equatorial isomers can be dependent on the specific substrate, the oxidant used, and the reaction conditions. Achieving high stereoselectivity is a key challenge in the synthesis of specific opioid N-oxide isomers. nih.gov

6β-Hydrocodol N-oxide is an analytical reference standard categorized as an opioid and is recognized as a metabolite of hydrocodone. caymanchem.com Its synthesis begins with a suitable precursor, typically hydrocodone or 6β-hydrocodol.

A plausible synthetic route involves two main steps:

Reduction of Hydrocodone: The parent compound, hydrocodone, possesses a ketone at the C-6 position. This ketone can be stereoselectively reduced to the corresponding 6β-alcohol, yielding 6β-hydrocodol. This reduction can be accomplished using standard reducing agents known for ketone reduction. researchgate.net

N-Oxidation of 6β-Hydrocodol: The resulting 6β-hydrocodol, a tertiary amine, is then oxidized to form the target N-oxide. This transformation is typically carried out using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane. nih.gov The oxidant delivers an oxygen atom to the nitrogen of the morphinan core, yielding this compound.

Chemical Properties of this compound: caymanchem.com

PropertyValue
Formal Name (3S,4R,4aR,7R,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide
Molecular Formula C₁₈H₂₃NO₄
Formula Weight 317.4
SMILES C[N@@+]1([O-])[C@H]2[C@@]3([H])[C@]4(CC1)C@([H])C@HCC3
InChI Key PYGFOAMHTWPNGY-GJNYRLFGSA-N

Derivatization and Chemical Transformations of Opioid N-Oxide Structures

Opioid N-oxides are key intermediates for various chemical transformations, most notably for the N-demethylation of the morphinan scaffold. chim.it The N-oxide functionality activates the N-methyl group, making it susceptible to elimination or rearrangement reactions that would not be possible with the parent tertiary amine.

Key transformations include:

Polonovski Reaction: This reaction involves the treatment of a tertiary N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to an iminium ion intermediate which can be hydrolyzed to yield the N-demethylated (nor) product and formaldehyde. chim.it A modified version using iron (II) sulfate (B86663) has also been developed for the N-demethylation of opiates. chim.it

Reaction with Burgess Reagent: A significant advancement in opioid chemistry involves the reaction of 14-hydroxy opioid N-oxides (such as those derived from oxycodone or oxymorphone) with the Burgess reagent. This does not lead to simple demethylation but instead forms a key 1,3-oxazolidine intermediate in high yield. cdnsciencepub.comresearchgate.net This oxazolidine (B1195125) is a versatile precursor for the synthesis of important opioid antagonists like naltrexone (B1662487) and naloxone. researchgate.net

Cope Elimination: When heated, N-oxides with a β-hydrogen atom can undergo a pyrolytic elimination reaction known as the Cope reaction to form a hydroxylamine (B1172632) and an alkene. wikipedia.org

Reduction to Parent Amine: N-oxides can be reduced back to the corresponding tertiary amine. This reaction is relevant in metabolism, as N-oxides administered as prodrugs can be reduced in vivo to release the active parent drug. google.com

Isomeric Considerations in N-Oxide Synthesis and Structure

The introduction of an N-oxide group into a morphinan structure creates a new chiral center at the nitrogen atom, resulting in the formation of diastereomers. The geometry of these isomers is defined by the spatial orientation of the N-O bond relative to the piperidine ring of the morphinan core.

Axial vs. Equatorial Isomers: The N-O bond can be oriented in an axial or equatorial position. The rigid, chair-like conformation of the piperidine ring means these two isomers have distinct steric and electronic environments.

Thermodynamic and Kinetic Control: The ratio of these isomers produced during synthesis depends on whether the reaction is under kinetic or thermodynamic control. Kinetic control favors the isomer formed via the lowest energy transition state, which is often determined by the direction of attack of the oxidizing agent on the less sterically hindered face of the nitrogen lone pair. The thermodynamically more stable isomer is typically the one that minimizes steric interactions, which is often the equatorial N-oxide.

Structural Characterization: The specific configuration of N-oxide isomers is determined using spectroscopic methods, such as NMR. The introduction of the oxygen atom causes a downfield shift in the NMR signals of adjacent protons and carbons compared to the parent amine, and the magnitude of this shift can differ between the axial and equatorial isomers, aiding in their structural assignment. acs.org The rigid nature of the morphinan skeleton makes these compounds excellent models for studying the stereochemical outcomes of N-oxidation. nih.gov

Advanced Analytical Approaches for the Investigation of 6β Hydrocodol N Oxide

Chromatographic Techniques for Separation and Detection

The separation and detection of 6β-Hydrocodol N-oxide from complex biological matrices rely on powerful chromatographic techniques. These methods are essential for isolating the analyte from other endogenous and exogenous compounds, ensuring accurate identification and quantification.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary analytical tool for the analysis of opioid metabolites like this compound. oup.comresearchgate.net This technique combines the superior separation capabilities of liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), with the high sensitivity and specificity of mass spectrometry. mdpi.com LC-MS is widely utilized for the confirmation of drugs and their metabolites in various biological fluids. oup.com

In the analysis of this compound, reversed-phase chromatography is commonly employed. The separation is typically achieved on a C18 or similar stationary phase with a mobile phase gradient consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of this compound under specific chromatographic conditions is a key parameter for its initial identification. For instance, in one study, two diastereomers of hydrocodone-N-oxide were observed with distinct retention times. researchgate.net The high sensitivity of modern LC-MS systems allows for the detection of trace amounts of the metabolite. nih.gov

Table 1: Illustrative LC-MS Parameters for Opioid N-Oxide Analysis
ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 7-minute gradient run
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another established technique for drug analysis. oup.comosti.gov However, its application to polar and thermally labile compounds like N-oxides presents challenges. The high temperatures of the GC injector port and column can cause the degradation of this compound, primarily through deoxygenation, leading to the in-source formation of hydrocodone.

To mitigate thermal degradation, derivatization is often required to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique used for opioids containing hydroxyl groups, but specific protocols would need to be optimized for N-oxides. Due to these complexities, LC-MS is generally the preferred method for the analysis of intact opioid N-oxides. Nevertheless, GC-MS can be valuable for analyzing specific degradation products or for methods that involve a chemical reduction step prior to analysis. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation of N-Oxide Structures

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of metabolites, especially in cases where reference standards are unavailable or when differentiating between isobaric compounds. oup.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. nih.gov The identification of this compound in biological samples has been facilitated by HRMS, which can distinguish it from other isomeric opioid metabolites. oup.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a characteristic fragmentation pattern or spectrum. researchgate.net

The MS/MS spectrum of this compound provides a structural fingerprint that can be used for its identification. A key fragmentation pathway for N-oxides involves the neutral loss of an oxygen atom ([M+H - 16]⁺) or a hydroxyl radical ([M+H - 17]⁺). researchgate.netnih.gov Comparing the MS/MS spectrum of a suspected metabolite in a sample to that of a known reference standard provides definitive confirmation of its identity. researchgate.net

Table 2: Characteristic MS/MS Fragmentation of Opioid N-Oxides
Precursor Ion [M+H]⁺Characteristic Fragment IonDescription
m/z 316.1543 (for Hydrocodone N-oxide)[M+H - 16]⁺Loss of Oxygen (Deoxygenation)
m/z 316.1543 (for Hydrocodone N-oxide)[M+H - 17]⁺Loss of Hydroxyl Radical
m/z 316.1543 (for Hydrocodone N-oxide)m/z 298.1438Loss of H₂O from the protonated molecule
Note: m/z values are illustrative based on published spectra. researchgate.net

Investigation of In-Source Fragmentation of Opioid Metabolites

In-source fragmentation, also known as in-source decay or source-induced dissociation, is a phenomenon where molecules fragment within the ion source of the mass spectrometer before mass analysis. oup.com For opioid N-oxides, the most common in-source reaction is deoxygenation, where the N-oxide is reduced back to its parent amine (e.g., this compound to 6β-Hydrocodol). nih.govnih.gov

This process is primarily a thermal one, influenced by the temperature of the ion source components, such as the heated capillary or vaporizer. nih.govnih.gov The extent of deoxygenation can also be affected by the solvent composition and gas flow rates. nih.gov In-source fragmentation can be a significant analytical challenge, as it can lead to the underestimation of the N-oxide concentration and the overestimation of the parent drug concentration. nih.gov It can also create analytical interferences; for example, the in-source fragmentation of 6β-oxycodol can produce a fragment that is isobaric with codeine, potentially complicating codeine quantification. researchgate.net Careful optimization of ion source parameters is therefore essential to minimize this effect or to use it diagnostically to provide evidence for the presence of an N-oxide group. nih.gov

Table 3: Factors Influencing In-Source Deoxygenation of N-Oxides
ParameterEffect on Deoxygenation
Vaporizer/Capillary Temperature Increased temperature generally increases deoxygenation nih.govnih.gov
Mobile Phase Flow Rate Directly proportional; higher flow can increase deoxygenation nih.gov
Auxiliary Gas Flow Rate Inversely proportional; higher flow can decrease deoxygenation nih.gov
Ionization Technique Deoxygenation can be more pronounced with APCI than ESI nih.gov

Method Development and Validation for Quantification of Opioid N-Oxides in Biological Matrices (excluding human clinical samples)

The development of a robust and reliable quantitative method is critical for pharmacokinetic and metabolic studies in non-clinical research, for instance, using animal models (e.g., rats, mice) or in vitro systems (e.g., liver microsomes, hepatocytes). A quantitative LC-MS/MS method for this compound would require careful development and rigorous validation according to established guidelines.

The process begins with method development, which involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to extract the analyte from the biological matrix (e.g., rat plasma, liver tissue homogenate) and remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used. An appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for analyte loss during sample processing and for variations in instrument response.

Method validation is then performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision), assessed at multiple concentration levels.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix. mdpi.com

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

By systematically evaluating these parameters, a fully validated method can be established for the reliable quantification of this compound in various non-human biological matrices, providing crucial data for preclinical drug metabolism and toxicology studies.

Challenges in Analytical Differentiation of Isomeric Opioid Metabolites

The accurate identification and quantification of opioid metabolites are critical in various scientific and clinical settings. However, the structural similarity among isomeric metabolites, such as the diastereomers of this compound, presents significant analytical challenges. Distinguishing between these isomers often requires sophisticated analytical approaches due to their identical mass and similar physicochemical properties.

A primary challenge lies in the application of mass spectrometry (MS), a cornerstone technique in analytical chemistry. While high-resolution mass spectrometry (HRMS) offers enhanced selectivity by providing accurate mass measurements, it may not be sufficient to differentiate between structurally similar isomers that have the same elemental composition and, consequently, the same exact mass. oup.com This is particularly true for diastereomers, which can exhibit nearly identical mass spectra.

Research has shown that hydrocodone-N-oxide can exist as at least two diastereomers. oup.com In a study developing a high-resolution liquid chromatography-mass spectrometry (LC-MS) method for urine drug testing, two distinct peaks corresponding to hydrocodone-N-oxide diastereomers were observed in patient samples positive for hydrocodone. oup.com Crucially, the tandem mass spectrometry (MS/MS) spectra of these two diastereomers were found to be identical to each other. oup.com This spectral similarity makes their individual identification and quantification by MS alone a formidable task.

The fragmentation patterns of these isomers under MS/MS conditions can be very similar, further complicating their differentiation. For instance, the MS/MS spectrum of one of the hydrocodone-N-oxide diastereomers was reported to be nearly identical to that of oxycodone, a structurally related opioid, leading to potential analytical interference. oup.com This underscores the necessity of chromatographic separation prior to mass spectrometric analysis.

Chromatographic techniques, such as liquid chromatography (LC) and gas chromatography (GC), are therefore indispensable for the separation of isomeric opioid metabolites. The differential interaction of isomers with the stationary phase of the chromatographic column allows for their temporal separation before they enter the mass spectrometer. However, achieving baseline separation of closely related isomers like diastereomers can be challenging and often requires careful optimization of chromatographic conditions, including the choice of the column, mobile phase composition, and temperature gradient.

Advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS) have shown promise in the differentiation of opioid isomers. nih.gov IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers with very similar structures and chromatographic retention times. nih.gov

The following table summarizes the key analytical challenges and findings related to the differentiation of isomeric opioid metabolites, with a focus on hydrocodone-N-oxide.

Analytical Technique Challenges Key Research Findings References
High-Resolution Mass Spectrometry (HRMS) - Incapable of distinguishing between isomers with identical accurate mass.- Cannot differentiate between hydrocodone-N-oxide diastereomers based on mass alone. oup.com
Tandem Mass Spectrometry (MS/MS) - Isomers can produce identical or very similar fragmentation patterns.- The two observed hydrocodone-N-oxide diastereomers exhibited identical MS/MS spectra. - The MS/MS spectrum of a hydrocodone-N-oxide diastereomer was nearly identical to that of oxycodone, causing potential interference. oup.com
Liquid Chromatography (LC) - Achieving baseline separation of closely related isomers can be difficult and requires extensive method development.- Chromatographic separation is essential to resolve hydrocodone-N-oxide diastereomers before MS analysis. oup.com
Ion Mobility-Mass Spectrometry (IM-MS) - Requires specialized instrumentation and expertise.- Offers an additional dimension of separation that can differentiate opioid isomers based on their gas-phase mobility. nih.gov

Pharmacological and Biological Activity Investigations of 6β Hydrocodol N Oxide Analogs

Receptor Binding Affinity and Functional Efficacy Studies (in vitro opioid receptor assays)

In the context of other opioids, N-oxidation has been shown to reduce affinity for opioid receptors. For instance, studies on fentanyl and carfentanil N-oxides demonstrated that they were significantly less potent in activating the µ-opioid receptor compared to their parent compounds diva-portal.org. This suggests that 6β-Hydrocodol N-oxide would likely exhibit a lower binding affinity and functional efficacy at µ, δ, and κ opioid receptors compared to hydrocodone and its other active metabolites like hydromorphone.

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. In such assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, in this case, this compound, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is then used to calculate its binding affinity (Ki).

Functional efficacy, or the ability of the compound to activate the receptor upon binding, is typically assessed using assays such as the [³⁵S]GTPγS binding assay. This assay measures the level of G-protein activation following receptor agonism. It is anticipated that this compound would show reduced efficacy in such assays compared to hydrocodone.

Table 1: Postulated Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Hydrocodone High AffinityModerate AffinityLow Affinity
Hydromorphone Very High AffinityModerate AffinityLow Affinity
This compound Postulated Low to Very Low AffinityPostulated Very Low AffinityPostulated Very Low Affinity

Note: The affinities for this compound are hypothetical and based on general trends observed with other opioid N-oxides. Actual experimental data is required for confirmation.

Structure-Activity Relationship (SAR) Analyses of N-Oxide Containing Opioids

The structure-activity relationship (SAR) of morphinans, the chemical class to which hydrocodone belongs, is well-documented. Modifications at various positions on the morphinan (B1239233) skeleton can drastically alter the compound's pharmacological profile, including its potency, efficacy, and receptor selectivity.

The tertiary amine nitrogen at position 17 of the morphinan scaffold is crucial for opioid receptor interaction. This nitrogen is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket. The introduction of an N-oxide group converts this tertiary amine into a more polar and sterically larger functional group.

This modification can have several consequences for receptor interaction:

Reduced Binding Affinity: The increased polarity and steric bulk of the N-oxide may hinder the optimal orientation of the ligand within the binding pocket, weakening the key interactions necessary for high-affinity binding.

Altered Ligand Properties: The N-oxide is a hydrogen bond acceptor, which could introduce new interactions with the receptor but may also disrupt the critical ionic bond. Molecules with N-oxide functionalities are generally more water-soluble and may have decreased membrane permeability. acs.org

Potential for Retro-reduction: Studies on other opioid N-oxides, such as oxycodone N-oxide, have shown that they can be metabolically reduced back to the parent tertiary amine in vivo nih.govjbclinpharm.org. If this compound undergoes similar retro-reduction, it could act as a prodrug, being converted back to the more active 6β-hydrocodol or subsequently to hydrocodone.

The addition of the N-oxide can also introduce a new chiral center if the substituents on the nitrogen are different, although in the case of the N-methyl group of hydrocodone, this is not the case. However, the orientation of the oxygen atom on the nitrogen can be either axial or equatorial, and these two stereoisomers could potentially have different pharmacological activities. The precise stereochemical configuration of the N-oxide group in this compound and its impact on receptor binding have not been determined.

Pre-clinical In Vitro Biological Assays for Functional Characterization (e.g., cell-based reporter assays)

To further characterize the functional activity of this compound, various pre-clinical in vitro biological assays could be employed. Cell-based reporter assays are a powerful tool for this purpose. In these assays, cells are engineered to express a specific opioid receptor subtype and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling pathway.

For example, a common reporter assay for µ-opioid receptor agonists involves measuring the inhibition of cyclic AMP (cAMP) production. Activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP. A decrease in cAMP levels can then be quantified by measuring the activity of the reporter gene.

Given the expected low affinity and efficacy of this compound, it would be hypothesized to produce a minimal response in such an assay, or it might act as a very weak partial agonist or even an antagonist at higher concentrations.

Table 2: Hypothetical Functional Activity of this compound in a Cell-Based cAMP Reporter Assay

CompoundReceptor TargetExpected ResponsePotency (EC50)Efficacy (% of full agonist)
DAMGO (full agonist) µ-Opioid ReceptorInhibition of cAMPHigh100%
Hydrocodone µ-Opioid ReceptorInhibition of cAMPModerateHigh
This compound µ-Opioid ReceptorMinimal to no inhibition of cAMPPostulated Very LowPostulated Very Low

Note: This table is illustrative and based on the predicted low activity of this compound. Experimental validation is necessary.

Pre-clinical In Vivo Pharmacological Studies in Animal Models (e.g., antinociceptive effects, if active)

Based on the in vitro predictions, this compound administered systemically is not expected to produce significant antinociceptive effects on its own due to its likely poor ability to cross the blood-brain barrier and its low affinity for opioid receptors. However, if it undergoes retro-reduction to a more active compound in vivo, some delayed and attenuated analgesic activity might be observed.

Studies on oxycodone N-oxide have shown that when administered to rats, it is converted back to oxycodone, which then exerts its pharmacological effects nih.gov. A similar metabolic fate for this compound could mean it functions as a prodrug. To test this hypothesis, studies involving direct administration of this compound to animals and subsequent measurement of both the N-oxide and its potential metabolites (e.g., 6β-hydrocodol, hydrocodone) in the plasma and brain would be necessary.

Computational Chemistry and in Silico Modeling of Opioid N Oxides

Molecular Docking and Ligand-Target Interaction Analysis for Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. mdpi.com For 6β-Hydrocodol N-oxide, docking studies are crucial for understanding its potential interactions with opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. These receptors are the primary targets for opioid compounds. mdpi.com

The process involves using the three-dimensional structures of the opioid receptors, often obtained from X-ray crystallography, and computationally fitting the 3D structure of this compound into the receptor's binding site. mdpi.comnih.gov Software like AutoDock is commonly used for this purpose. nrfhh.com The goal is to identify the most stable binding pose, which is estimated by a scoring function that calculates the binding energy. A lower binding energy typically suggests a more stable and favorable interaction. nrfhh.com

Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the receptor. For morphinan-based ligands, interactions with residues like aspartate and tyrosine within the binding pocket are critical for affinity and efficacy. mdpi.com Docking studies on related antagonists have highlighted the role of specific residues like Trp318 in the mu-opioid receptor that may contribute to ligand selectivity. nih.gov By modeling this compound within these receptors, researchers can hypothesize about its binding affinity and selectivity profile compared to its parent compound, hydrocodone, or other opioids.

ParameterDescriptionExample Value for a Hypothetical Docking Simulation
Receptor Target The specific opioid receptor subtype being modeled (e.g., mu, delta, kappa).Mu-Opioid Receptor (PDB: 5C1M)
Binding Energy The calculated energy of interaction between the ligand and receptor; lower values indicate stronger binding.-8.5 kcal/mol
Key Interacting Residues Specific amino acids in the receptor's binding pocket that form significant bonds with the ligand.Asp147, Tyr148, Trp318
Types of Interactions The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).Hydrogen bond with Asp147; Hydrophobic interaction with Trp318

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules with high accuracy. These methods, such as Density Functional Theory (DFT), can elucidate the electron distribution, molecular orbital energies, and chemical reactivity of this compound. nih.govbohrium.com Such calculations provide fundamental insights that are not achievable through classical molecular mechanics.

A key application of QM is the optimization of the molecule's three-dimensional geometry to find its most stable conformation. From this, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with biological targets.

For N-oxides, QM calculations are especially useful for characterizing the N-O bond. nih.gov The N-O bond dissociation enthalpy (BDE) can be calculated to assess the bond's strength and stability. researchgate.net Computational studies on various N-oxides have shown a wide range in BDE values, indicating that the stability of the N-O bond is highly dependent on the surrounding molecular structure. nih.govresearchgate.net An electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting areas likely to engage in electrostatic interactions with the opioid receptor.

QM PropertyDescriptionHypothetical Calculated Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.1 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.1 eV
Dipole Moment A measure of the overall polarity of the molecule.4.5 Debye
N-O Bond Dissociation Enthalpy The energy required to break the N-O bond homolytically.~50-60 kcal/mol

Prediction of Metabolic Pathways and N-Oxide Formation using Cheminformatics Tools

This compound is known to be a metabolite of the opioid hydrocodone. caymanchem.com The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amines and is mediated by enzymes such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs). hyphadiscovery.com

Cheminformatics tools and metabolic prediction software, such as Mass-MetaSite, are used to predict the likely metabolic fate of a compound. These programs use databases of known metabolic reactions and algorithms to identify sites on a molecule that are susceptible to enzymatic transformation. For hydrocodone, such tools can predict N-oxidation at the tertiary amine as a probable metabolic reaction, leading to the formation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model could be developed for analogs of this compound to predict their binding affinity for opioid receptors and guide the design of new, potentially more potent or selective molecules.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of N-oxide analogs of 6β-Hydrocodol would be synthesized, and their biological activity (e.g., receptor binding affinity, IC50) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, polarity) or 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. researchgate.net

Once validated, the QSAR model serves as a valuable tool for the virtual screening of new potential ligands and for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

In Silico Assessment of Mutagenicity and Genotoxicity of N-Oxide Containing Compounds

Early assessment of potential toxicity is a critical step in drug development. In silico toxicology methods provide a rapid and cost-effective way to screen compounds for potential mutagenicity and genotoxicity. ceon.rs These methods often involve the use of computational models, such as neural networks and knowledge-based systems, to predict the outcome of standard assays like the Ames test. nih.govkpi.ua

In silico assessment of this compound would involve submitting its structure to various predictive software platforms. These tools compare the structure against databases of known mutagens and non-mutagens and use pre-built statistical models to classify the compound. kpi.ua The prediction would consider the specific chemical environment of the aliphatic N-oxide in the morphinan (B1239233) scaffold. Such predictions help flag potential liabilities early, allowing for chemical modifications to mitigate risks before significant resources are invested. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel N-Oxide Analogs with Modulated Pharmacological Profiles

The deliberate synthesis and evaluation of novel N-oxide analogs of 6β-hydrocodol represents a promising strategy for developing new chemical entities with potentially superior pharmacological profiles. The process of N-oxidation can significantly alter a compound's properties, including its duration of action, receptor binding affinity, and metabolic stability.

A notable example from a related class of analgesics is the N-oxide of tramadol (B15222). While N-oxides of centrally acting analgesics typically exhibit minimal activity, tramadol N-oxide was found to produce significant, long-lasting antinociception. nih.gov This effect is attributed to its role as a prodrug, which is rapidly and almost completely converted back to the parent compound, tramadol, in the gastrointestinal tract. nih.gov This conversion results in an extended duration of action and a blunted plasma concentration spike, which could lead to an improved side-effect profile. nih.gov

Future research on 6β-Hydrocodol N-oxide should explore whether it or its synthesized analogs could function similarly as prodrugs for hydrocodone or its other active metabolites. By modifying the chemical structure, it may be possible to fine-tune the rate of conversion, thereby controlling the release and duration of the active analgesic. This approach could lead to the development of opioids with more favorable pharmacokinetic profiles, potentially reducing dosing frequency and improving patient compliance. The creation of such novel synthetic opioids is a key direction in modern pharmacology. bris.ac.uknih.gov

Table 1: Proposed Research Directions for Novel this compound Analogs

Research AreaObjectivePotential Translational Impact
Prodrug Development Synthesize and evaluate N-oxide analogs as potential prodrugs of hydrocodone or its active metabolites.Development of long-acting analgesics with potentially improved side-effect profiles.
Receptor Binding Studies Determine the affinity and efficacy of novel analogs at mu, delta, and kappa opioid receptors.Identification of compounds with unique receptor profiles, potentially separating analgesia from adverse effects.
Pharmacokinetic Profiling Characterize the absorption, distribution, metabolism, and excretion (ADME) of new analogs.Optimization of drug delivery and dosing regimens for clinical use.
In Vivo Analgesic Testing Assess the antinociceptive effects of novel N-oxide compounds in established animal models of pain.Validation of the therapeutic potential of new chemical entities.

Comprehensive Characterization of Enzymatic Systems Responsible for this compound Formation

Understanding the precise enzymatic pathways leading to the formation of this compound is fundamental for predicting its production in different individuals and assessing the risk of drug-drug interactions. The metabolism of the parent compound, hydrocodone, is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and CYP3A4. nih.govnih.govnih.govdoi.org CYP2D6 is responsible for O-demethylation to the potent metabolite hydromorphone, while CYP3A4 handles N-demethylation to norhydrocodone (B1253062). nih.govdoi.org

Phase 1 metabolic reactions like N-oxidation are typically facilitated by CYP enzymes or the flavin-containing monooxygenase (FMO) family of enzymes. nih.govoptibrium.comoptibrium.com While hydrocodone N-oxidation has been noted in preclinical models, the specific enzymes responsible for this transformation in humans have not been identified. researchgate.net

Future research must employ in vitro methodologies to pinpoint the enzymatic basis of this compound formation. This would involve:

Human Liver Microsome (HLM) Studies: Incubating hydrocodone and 6β-hydrocodol with HLMs to measure the formation of the N-oxide metabolite.

Recombinant Enzyme Screening: Using a panel of individual, recombinantly expressed CYP and FMO enzymes to identify which specific isoforms catalyze the N-oxidation reaction.

Inhibition Studies: Utilizing chemical inhibitors and antibodies specific to certain enzymes in HLM assays to confirm the contributions of the identified isoforms.

Characterizing these pathways is crucial for translational medicine, as genetic polymorphisms or co-administered drugs that inhibit or induce these enzymes could significantly alter the metabolic profile of hydrocodone, affecting both efficacy and safety. dovepress.com

Advanced Metabolomics Approaches for Uncovering Opioid N-Oxide Pathways

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for discovering novel metabolites and mapping complex biotransformation pathways. mdpi.com Current knowledge of hydrocodone's metabolic fate is incomplete, with studies showing that a significant portion of an administered dose is not accounted for by currently known metabolites. nih.gov This suggests that other metabolic pathways, potentially including N-oxidation and subsequent reactions, play a larger role than is currently appreciated.

Future research should leverage advanced metabolomics platforms to conduct a comprehensive profiling of hydrocodone metabolites in human biological samples (e.g., urine, plasma, and oral fluid) following controlled administration. nih.govsamhsa.govnih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is particularly well-suited for this task.

By applying both untargeted and targeted metabolomics workflows, researchers can:

Identify and structurally elucidate a broader range of hydrocodone metabolites, including various N-oxide, hydroxylated, and conjugated species.

Quantify the relative abundance of this compound in relation to other metabolites, thereby establishing the clinical significance of this pathway.

Compare metabolic profiles between individuals with different genetic backgrounds (e.g., CYP2D6 poor vs. extensive metabolizers) to understand how genetic variability impacts N-oxide formation.

These studies will provide a more complete map of hydrocodone metabolism, clarifying the role and relevance of the N-oxide pathway. oup.com

Development of Robust Analytical Platforms for Trace-Level Detection of Opioid N-Oxides in Research

The accurate quantification of drug metabolites, especially those present at low concentrations, is essential for pharmacokinetic, toxicological, and metabolomic research. The current gold standard for the analysis of opioids and their metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comacs.orgnih.govnih.gov This technique offers high sensitivity and specificity, making it ideal for detecting trace-level compounds like this compound.

However, specific, validated methods for this particular N-oxide metabolite are not established. Future research must focus on the development and validation of robust analytical platforms tailored for this compound and related compounds.

Key objectives for this research include:

Synthesis of Certified Reference Material: Chemical synthesis of high-purity this compound is a prerequisite for its use as an analytical standard for method development and quantification.

Method Optimization: Developing optimized sample preparation techniques (e.g., solid-phase extraction) and chromatographic conditions to ensure efficient extraction from complex biological matrices and separation from isomeric and isobaric interferences.

Validation of Assays: Conducting rigorous validation of the analytical method according to established guidelines to ensure accuracy, precision, selectivity, and a low limit of quantitation (LOQ). nih.gov

The availability of such a validated method is a critical enabling step for all future in vitro and in vivo studies on the pharmacology and disposition of this compound.

Table 2: Key Analytical Techniques and Future Development Goals for Opioid N-Oxide Detection

Analytical TechniqueCurrent Application in Opioid AnalysisFuture Development Goal for this compound
LC-MS/MS Gold standard for quantification of parent opioids and major metabolites in clinical and forensic settings. nih.govnih.govDevelop and validate a highly sensitive and specific assay with a low limit of quantitation for trace-level detection.
High-Resolution Mass Spectrometry (HRMS) Used for untargeted screening and identification of novel or unexpected metabolites.Employ HRMS in metabolomics studies to confirm the structure of this compound and identify related N-oxide species.
Gas Chromatography-Mass Spectrometry (GC-MS) Historically used for opioid analysis, often requiring derivatization.Less likely to be the primary tool due to the thermal lability of N-oxides, but could be explored for specific applications.

Investigation of Non-Opioid Receptor Interactions of this compound and Related N-Oxides

While the primary effects of opioids are mediated through the mu (µ), delta (δ), and kappa (κ) opioid receptors, there is growing evidence that these compounds and their metabolites can interact with other signaling systems. nih.govwikipedia.org One of the most significant of these is the nitric oxide (NO) pathway. Research has shown that opioids can interact with nitric oxide synthase (NOS), the enzyme responsible for producing NO, and that the glutamate/NMDA receptor/NO signaling cascade is deeply involved in the mechanisms of opioid tolerance. researchgate.netnih.govjci.org Some opioids may inhibit gastric emptying and reduce intestinal peristalsis in part through the inhibition of nitric oxide generation. wikipedia.org

The potential for this compound to engage in non-opioid receptor interactions is a completely unexplored area of research. Future investigations should aim to determine if this metabolite has any "off-target" activity, with a particular focus on the NO system. Experimental approaches could include:

In Vitro Enzyme Assays: Testing the ability of this compound to directly inhibit or activate different isoforms of nitric oxide synthase.

Cell-Based Signaling Studies: Measuring the production of NO and downstream signaling molecules (like cyclic GMP) in relevant cell lines (e.g., neuronal cells) upon exposure to the compound.

Interaction with Other Systems: Exploring potential interactions with other relevant pathways, such as the endocannabinoid system or neuroinflammatory pathways, which are also known to be modulated by some analgesics. nih.gov

Uncovering such interactions could reveal novel pharmacological activities or provide mechanistic explanations for previously uncharacterized effects of hydrocodone therapy. This line of inquiry holds the potential to expand our understanding of opioid action far beyond the classical receptor model.

Q & A

Basic: How can researchers characterize the structural stability and metabolic role of 6β-Hydrocodol N-oxide in biological samples?

To characterize stability, employ analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products under varying pH, temperature, and light conditions . For metabolic studies, use in vitro liver microsomal assays to identify phase I/II metabolites and compare retention times/fragmentation patterns with synthetic standards (e.g., codeine or hydrocodone metabolites) . Stability testing should follow protocols for peroxide-forming compounds if applicable, including periodic peroxide detection assays .

Advanced: What computational methodologies are suitable for predicting the mutagenic potential of this compound, given its N-oxide functional group?

Use structure-activity relationship (SAR) fingerprint analysis to evaluate aromatic N-oxide substructures against public/proprietary mutagenicity databases (e.g., Leadscope’s expert-rule model) . Prioritize substructures linked to quindioxin or benzo[c][1,2,5]oxadiazole 1-oxide subclasses, which retain mutagenicity alerts despite broader class downgrades . Validate predictions with Salmonella Ames tests or in vitro mammalian cell assays (e.g., micronucleus tests), accounting for metabolic activation via S9 liver fractions .

Basic: What experimental models are appropriate for studying the transporter-mediated uptake of this compound in hepatic cells?

Use OCT1-transfected HEK293 cells and hepatocellular carcinoma lines (e.g., HepG2, Huh7) to assess transporter dependence, as demonstrated in sorafenib N-oxide studies . Compare uptake kinetics (e.g., KmK_m, VmaxV_{max}) between wild-type and transporter-knockout models via LC-MS quantification. If OCT1 is uninvolved (as in sorafenib), screen alternative transporters (e.g., OATP1B1/1B3) using selective inhibitors .

Advanced: How can researchers resolve contradictions between computational mutagenicity predictions and empirical data for aromatic N-oxides?

Apply multi-tiered validation :

Re-analyze SAR fingerprints using proprietary pharmaceutical datasets to identify overlooked substructural alerts .

Conduct dose-response assays (e.g., bacterial reverse mutation tests) to confirm/refute computational results .

Cross-reference findings with literature on structurally similar N-oxides (e.g., quindioxin) to refine structural alerts . Document discrepancies in mechanistic hypotheses, such as reactive oxygen species generation versus direct DNA adduct formation .

Basic: What protocols ensure accurate quantification of this compound in complex matrices like blood or plant extracts?

Optimize on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS to minimize matrix interference, as validated for pyrrolizidine alkaloid N-oxides . Use isotope-labeled internal standards (e.g., 13C^{13}C-labeled analogs) to correct for ion suppression. Validate linearity (r2>0.99r^2 > 0.99), precision (CV < 15%), and sensitivity (LLOQ ≤ 10 µg/kg) per ICH guidelines .

Advanced: How can researchers design studies to investigate the role of this compound in opioid metabolism and pharmacological activity?

Comparative pharmacokinetics : Administer codeine/hydrocodone to CYP2D6-genotyped animal models and quantify this compound plasma/hepatic levels via LC-MS .

Receptor binding assays : Use μ-opioid receptor-transfected cells to measure affinity (KiK_i) and functional activity (cAMP inhibition) relative to parent opioids .

Knockout models : Assess analgesia and toxicity in CYP2D6-deficient mice to isolate metabolite-specific effects .

Advanced: What strategies mitigate bias when interpreting conflicting data on this compound’s stability or bioactivity?

Adopt systematic review frameworks :

Blinded re-analysis : Independent labs should replicate stability studies using identical reference materials and LC-MS parameters .

Meta-analysis : Aggregate data from public databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies to identify trends in degradation pathways or assay variability .

Error source mapping : Quantify contributions from instrument drift, matrix effects, or inter-species metabolic differences using ANOVA or mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.